(1-(Cyclohexylmethyl)piperidin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h12-13,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQRWFNKDSQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271412 | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-16-6 | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclohexylmethyl)-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride under basic conditions, followed by reduction of the resulting intermediate . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium hydride (NaH) as the base . The mixture is stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound may enhance cholinergic signaling in the brain, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidin-4-yl Methanol Derivatives
Several analogues share the piperidin-4-yl methanol core but differ in substituents, leading to divergent biological activities:
Key Observations :
- Substituent Effects : Fluorinated or chlorinated aryl groups (e.g., 4-fluorophenyl, 3,4-dichlorobenzyl) enhance antimalarial activity, likely through improved target binding or resistance to metabolic degradation. The cyclohexylmethyl group in the target compound may confer greater membrane permeability compared to aromatic substituents.
- Safety Profiles : Chlorinated derivatives often require stringent handling protocols due to toxicity risks, whereas the cyclohexylmethyl group may reduce acute hazards .
Piperidine Derivatives with Modified Cores
Compounds with structural variations beyond the piperidin-4-yl methanol scaffold exhibit distinct pharmacological profiles:
Key Observations :
- Pharmacological Diversity: Modifications such as carboxylate esters (e.g., carfentanil) or indazole-carboxamide moieties (e.g., AB-CHMINACA) shift activity toward opioid or cannabinoid receptors, underscoring the piperidine scaffold's versatility.
Biological Activity
(1-(Cyclohexylmethyl)piperidin-4-yl)methanol, also known by its CAS number 148703-16-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a cyclohexylmethyl group and a hydroxymethyl group. Its molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives, it may influence central nervous system functions.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound likely interacts with specific receptors or enzymes due to the presence of the hydroxymethyl group, which can form hydrogen bonds.
- Modulation of Neurotransmitter Levels : By inhibiting AChE, it may increase acetylcholine levels, enhancing cholinergic signaling.
- Potential Antimicrobial Mechanisms : Its structure may allow it to penetrate bacterial membranes, disrupting cellular functions.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains of bacteria. The following table summarizes the observed effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and safety.
Enzyme Inhibition Studies
The compound's inhibitory effect on AChE was assessed using standard assays. The findings are summarized in the following table:
| Compound Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
These results suggest that this compound can significantly inhibit AChE activity, indicating potential applications in treating conditions like Alzheimer's disease.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Neuroprotective Effects : A study investigated its effects on neurodegenerative models, showing promise in reducing neuronal death and improving cognitive function.
- Antidepressant-like Activity : Animal models demonstrated that the compound could exhibit antidepressant-like behaviors, potentially through modulation of serotonin pathways.
Q & A
Q. How can low yields in multi-step syntheses of this compound be addressed?
- Methodological Answer :
- Optimize intermediate purification (e.g., flash chromatography vs. distillation).
- Use flow chemistry to improve reaction efficiency and reduce side products .
Notes
- Citations exclude unreliable sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
- Contradictions in data (e.g., computational vs. experimental binding) are addressed via iterative validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
